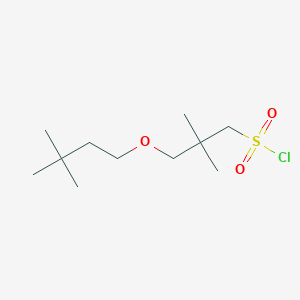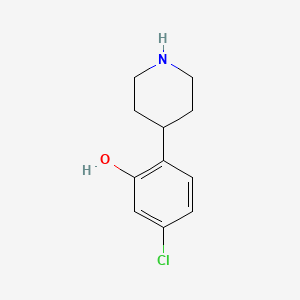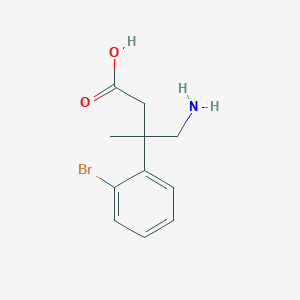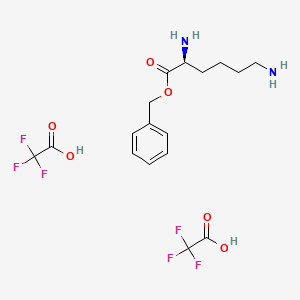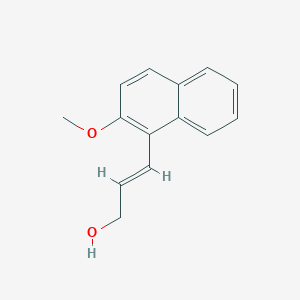
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and a propen-1-ol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol typically involves the reaction of 2-methoxynaphthalene with propen-1-ol under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Base catalysts such as sodium hydroxide or potassium carbonate.
Solvent: Organic solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propen-1-ol side chain to a saturated alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of 3-(2-methoxynaphthalen-1-yl)prop-2-enal or 3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid.
Reduction: Formation of 3-(2-methoxynaphthalen-1-yl)propan-1-ol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
科学研究应用
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor Binding: Interacting with cellular receptors to alter signal transduction.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-2-propen-1-ol: Similar structure but with a phenyl ring instead of a naphthalene ring.
2-Methyl-3-phenyl-2-propen-1-ol: Features a methyl group and a phenyl ring.
Uniqueness
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol is unique due to its naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C14H14O2 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
(E)-3-(2-methoxynaphthalen-1-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C14H14O2/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-9,15H,10H2,1H3/b7-4+ |
InChI 键 |
NMXDNJAHJNLZST-QPJJXVBHSA-N |
手性 SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C/CO |
规范 SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



